![molecular formula C11H11NO2S B1348652 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid CAS No. 26176-19-2](/img/structure/B1348652.png)
4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
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Overview
Description
4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is a heterocyclic compound with a unique structure that combines a thiophene ring with a pyrrole moiety.
Mechanism of Action
Target of Action
A structurally similar compound, pyrrothiogatain, has been reported to inhibit gata family proteins . These proteins are transcription factors that regulate gene expression in various biological processes.
Mode of Action
Pyrrothiogatain targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4 .
Biochemical Pathways
Based on the action of pyrrothiogatain, it can be inferred that the compound may influence the th2 cell differentiation pathway by suppressing the expression and production of th2 cytokines .
Result of Action
Based on the action of pyrrothiogatain, it can be inferred that the compound may significantly suppress th2 cell differentiation without impairing th1 cell differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with pyrrole under acidic conditions to form the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .
Scientific Research Applications
4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: This compound shares a similar structure but differs in the position of the carboxylic acid group.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoyl]amino)acetic acid: Another related compound with a benzoyl group instead of a thiophene ring.
Uniqueness
4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is unique due to its specific combination of a thiophene ring and a pyrrole moiety, which imparts distinct chemical and biological properties. Its ability to inhibit GATA3 and modulate immune responses sets it apart from other similar compounds .
Properties
IUPAC Name |
4,5-dimethyl-2-pyrrol-1-ylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7-8(2)15-10(9(7)11(13)14)12-5-3-4-6-12/h3-6H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPDCVOFPAYSKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)N2C=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358490 |
Source
|
Record name | 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26176-19-2 |
Source
|
Record name | 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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